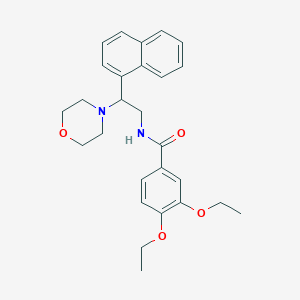

3,4-diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

CAS No.: 941932-09-8

Cat. No.: VC4158181

Molecular Formula: C27H32N2O4

Molecular Weight: 448.563

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941932-09-8 |

|---|---|

| Molecular Formula | C27H32N2O4 |

| Molecular Weight | 448.563 |

| IUPAC Name | 3,4-diethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |

| Standard InChI | InChI=1S/C27H32N2O4/c1-3-32-25-13-12-21(18-26(25)33-4-2)27(30)28-19-24(29-14-16-31-17-15-29)23-11-7-9-20-8-5-6-10-22(20)23/h5-13,18,24H,3-4,14-17,19H2,1-2H3,(H,28,30) |

| Standard InChI Key | DRZOPZXSZCGKOU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)OCC |

Introduction

3,4-Diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its structural complexity arises from the combination of a benzamide core substituted with ethoxy groups and a morpholino-naphthyl moiety. This arrangement makes it highly relevant in medicinal chemistry and other scientific domains. The compound's molecular formula and weight are not explicitly stated in the available sources but can be inferred to be substantial due to its bulky substituents.

Structural Features

The compound exhibits the following key structural components:

-

Benzamide Core: The central framework of the molecule, providing rigidity and potential for hydrogen bonding.

-

Diethoxy Substituents: These groups enhance lipophilicity and may influence solubility and interaction with biological membranes.

-

Morpholino Group: A six-membered ring containing oxygen and nitrogen, often associated with improved pharmacokinetics in drug design.

-

Naphthyl Moiety: A two-ring aromatic system contributing to hydrophobic interactions with biological targets.

Synthesis Pathway

The synthesis of 3,4-diethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide likely involves:

-

Preparation of Benzamide Derivative: Functionalization of the benzamide core with ethoxy groups.

-

Attachment of Morpholino-Naphthyl Side Chain: This step may involve nucleophilic substitution or coupling reactions under controlled conditions.

-

Optimization Conditions:

-

Use of specific catalysts (e.g., organometallic catalysts).

-

Inert atmospheres to prevent oxidation or side reactions.

-

Solvent selection tailored for high yield and purity.

-

These steps require precise control over temperature and reaction time to ensure the desired product's formation.

Potential Applications

The unique structure of this compound suggests several potential applications:

Medicinal Chemistry

-

The morpholino group and naphthyl moiety suggest potential interactions with enzymes or receptors, making it a candidate for drug development.

-

Similar compounds are often explored as enzyme inhibitors or receptor modulators.

Biological Research

-

The compound can serve as a molecular probe for studying hydrophobic interactions in biological systems.

Pharmaceutical Development

-

Its structural features suggest potential as a pharmacologically active agent, though specific biological activities are not yet elucidated.

Mechanism of Action

While no direct studies on this compound's mechanism exist, analogous compounds suggest possible mechanisms such as:

-

Binding to active sites on proteins or enzymes.

-

Modulating receptor activity through hydrophobic or hydrogen-bonding interactions.

Research Implications

The compound's structure indicates significant potential for further research:

-

Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME).

-

Derivatization: Modifications to improve activity or reduce toxicity.

-

Biological Target Identification: Screening against enzyme libraries or receptor assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume